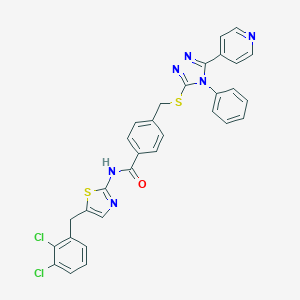![molecular formula C28H26FN3O3S B285928 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the inhibition of specific enzymes and proteins that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione in lab experiments is its unique structure and properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione. One direction is to further study the mechanism of action of this compound and identify specific targets for its activity. Another direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has unique structure and properties that make it a promising candidate for the development of new drugs. Further research is needed to fully explore its potential applications and optimize its synthesis method.
Synthesis Methods
The synthesis of 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the reaction between 4-(4-fluorophenyl)-1-piperazine and 5-bromo-2-hydroxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with benzyl bromide and thiosemicarbazide to obtain the final compound.
Scientific Research Applications
The unique structure and properties of 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione make it a promising candidate for the development of new drugs. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Properties
Molecular Formula |
C28H26FN3O3S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(5E)-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C28H26FN3O3S/c29-23-8-10-24(11-9-23)31-16-14-30(15-17-31)20-32-27(33)26(36-28(32)34)18-21-6-12-25(13-7-21)35-19-22-4-2-1-3-5-22/h1-13,18H,14-17,19-20H2/b26-18+ |
InChI Key |
QUSCIVOLDWTYKF-NLRVBDNBSA-N |
Isomeric SMILES |
C1CN(CCN1CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=O)C5=CC=C(C=C5)F |
SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)




![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)


![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
